molecular formula C8H8N2O2 B14864133 5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde

5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde

Cat. No.: B14864133
M. Wt: 164.16 g/mol
InChI Key: IRBRNKHZBMYGAQ-UHFFFAOYSA-N
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Description

5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique pyrano-pyrimidine core structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde typically involves multicomponent reactions. One common method includes the condensation of aldehydes, malononitrile, and barbituric acid derivatives under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by Michael addition and intramolecular cyclization to form the pyrano-pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time .

Chemical Reactions Analysis

Types of Reactions

5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound’s unique structure allows it to form hydrogen bonds and hydrophobic interactions with amino acids in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-4-carbaldehyde

InChI

InChI=1S/C8H8N2O2/c11-3-8-6-4-12-2-1-7(6)9-5-10-8/h3,5H,1-2,4H2

InChI Key

IRBRNKHZBMYGAQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=CN=C2C=O

Origin of Product

United States

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